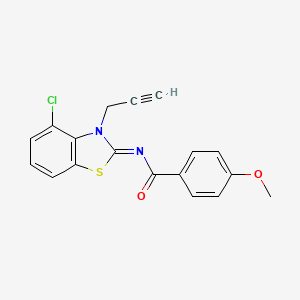

N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

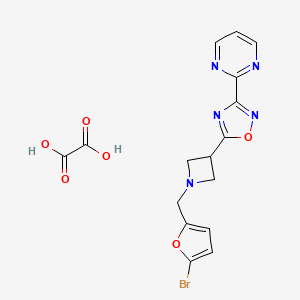

N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H14ClN3O2S and its molecular weight is 371.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide is involved in various synthetic processes, showcasing its versatility in chemical reactions. For instance, it has been synthesized through combinatorial strategies, involving reactions with primary or secondary amines, indicating its potential in creating diverse chemical libraries. These compounds are characterized by techniques such as 1H NMR, HPLC/MS, and IR studies, demonstrating their purity and structural integrity. The extensive synthesis work lays a foundation for its further application in various fields, including medicinal chemistry and material science (Le Foulon et al., 2005).

Antimicrobial and Antibiofilm Properties

Research has shown that derivatives of thiophene carboxamide possess significant antimicrobial and antibiofilm properties. These compounds have been tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The presence of specific substituents, such as chlorophenyl groups, enhances their antimicrobial activity, making them promising candidates for the development of new antibacterial agents with potent antibiofilm characteristics (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Activity

Compounds containing the thiophene carboxamide motif have also been evaluated for their anticancer activity. Specific derivatives have shown inhibitory effects on various cancer cell lines, highlighting their potential as leads for the development of novel anticancer therapies. The structure-activity relationship studies suggest that certain modifications in the thiophene carboxamide structure could enhance their efficacy against cancer cells, offering a pathway for the synthesis of targeted anticancer agents (Atta & Abdel‐Latif, 2021).

Molecular Docking and Theoretical Studies

Theoretical and computational studies, including molecular docking and DFT calculations, have been conducted on thiophene carboxamide derivatives to understand their interaction with biological targets. These studies provide insights into the molecular basis of their biological activities, helping in the design of more potent molecules. For example, molecular docking studies have been used to predict the binding affinity of these compounds to specific proteins, aiding in the identification of potential therapeutic applications (Cakmak et al., 2022).

Gas Separation and Material Science

In material science, thiophene carboxamide derivatives have been explored for their gas separation characteristics. The incorporation of the phenylindane moiety, for instance, has led to the development of polyamides with excellent gas permeability and separation factors, demonstrating their potential in industrial gas separation processes (Ding & Bikson, 2002).

Zukünftige Richtungen

Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more about the biological activities of “N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide” and its potential applications in medicinal chemistry.

Wirkmechanismus

Target of Action

It’s known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties . The downstream effects of these interactions would be dependent on the specific targets and mode of action of the compound.

Result of Action

Given the known pharmacological properties of thiophene derivatives, it can be inferred that the compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Eigenschaften

IUPAC Name |

N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2S/c19-13-5-1-2-6-14(13)21-18(24)22-16-8-4-3-7-15(16)20-17(23)12-9-10-25-11-12/h1-11H,(H,20,23)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCIWKBMILNQCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

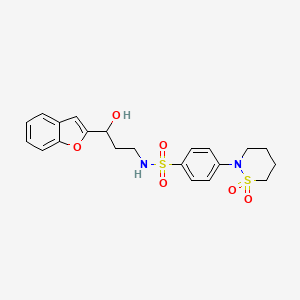

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)

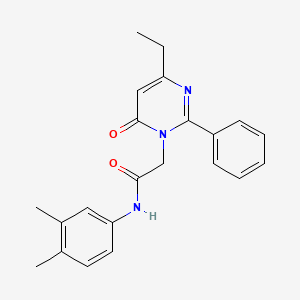

![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)

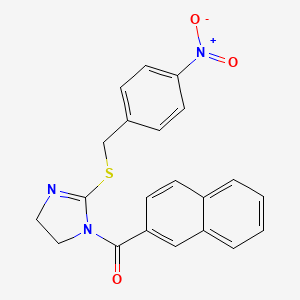

![5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2507502.png)

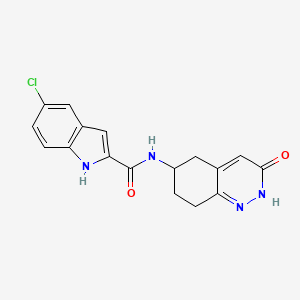

![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)

![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)